molecular formula C11H4ClF3N2O B13328626 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

Cat. No.: B13328626
M. Wt: 272.61 g/mol
InChI Key: OMSDTYGRDKSLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H4ClF3N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chloroquinoline with trifluoromethoxybenzene in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of substituted quinoline derivatives.

Scientific Research Applications

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-(trifluoromethyl)quinoline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Chloroquinoline: Lacks the trifluoromethoxy and carbonitrile groups.

    7-(Trifluoromethoxy)quinoline: Lacks the chloro and carbonitrile groups.

Uniqueness

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile is unique due to the presence of both the chloro and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H4ClF3N2O

Molecular Weight

272.61 g/mol

IUPAC Name

4-chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

InChI

InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-3-7(1-2-8(9)10)18-11(13,14)15/h1-3,5H

InChI Key

OMSDTYGRDKSLSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.